molecular formula C20H22FN3O2 B11239076 3-(3,5-dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(3,5-dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B11239076
M. Wt: 355.4 g/mol
InChI Key: JVHJGMOEQORZNW-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Carbazole Moiety: The carbazole moiety can be introduced through a coupling reaction with a suitable carbazole derivative.

    Amidation Reaction: The final step involves the formation of the amide bond between the isoxazole and carbazole moieties using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the carbazole moiety.

    Reduction: Reduction reactions may target the carbonyl group in the amide linkage.

    Substitution: Substitution reactions can occur at various positions on the isoxazole or carbazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be studied for its interactions with biological targets such as enzymes, receptors, or nucleic acids.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. It could be evaluated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide will depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-(3,5-dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide may confer unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets.

Properties

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C20H22FN3O2/c1-11-14(12(2)26-24-11)7-9-19(25)22-18-5-3-4-15-16-10-13(21)6-8-17(16)23-20(15)18/h6,8,10,18,23H,3-5,7,9H2,1-2H3,(H,22,25)

InChI Key

JVHJGMOEQORZNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)F

Origin of Product

United States

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